Estradiol-d3 Dicypionate Estradiol-d3 Dicypionate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199173
InChI:
SMILES:
Molecular Formula: C₃₄H₄₅D₃O₄
Molecular Weight: 523.76

Estradiol-d3 Dicypionate

CAS No.:

Cat. No.: VC0199173

Molecular Formula: C₃₄H₄₅D₃O₄

Molecular Weight: 523.76

* For research use only. Not for human or veterinary use.

Estradiol-d3 Dicypionate -

Specification

Molecular Formula C₃₄H₄₅D₃O₄
Molecular Weight 523.76

Introduction

Chemical Properties and Structure

Estradiol-d3 Dicypionate is a stable isotope-labeled compound characterized by the incorporation of three deuterium atoms into the estradiol structure, with esterification at both the 3 and 17β positions using cyclopentanepropionic acid. The compound exhibits specific physicochemical properties essential for its various applications.

PropertyValue
Molecular FormulaC34H45D3O4
Molecular Weight523.76 g/mol
ClassificationStable Isotopes
Stock StatusInstock (as of current data)
SynonymsEstra-1,3,5(10)-triene-3,17-diol-d3 (17β)-Dicyclopentanepropanoate; Estradiol-d3 Bis(cyclopentanepropionate); Cyclopentanepropionic Acid, Diester with Estradiol-d3; Estradiol-d3 3,17β-Dicyclopentanepropionate

The structural composition features an estradiol core with deuterium atoms strategically incorporated, likely at positions that maintain the compound's chemical behavior while providing distinct mass spectrometric properties. The dicypionate ester groups at both hydroxyl positions increase the compound's lipophilicity compared to unmodified estradiol .

Synthesis and Applications

Synthetic Pathway

The synthesis of Estradiol-d3 Dicypionate typically involves a multi-step process beginning with deuterium incorporation into the estradiol molecule, followed by esterification with cyclopentanepropionic acid at both the 3 and 17β hydroxyl positions. This esterification process significantly alters the physicochemical properties of the parent molecule, enhancing its lipophilicity and stability.

The deuterium labeling process must be carefully controlled to ensure isotopic purity and specific positioning of the deuterium atoms, which is crucial for the compound's analytical applications. The resulting molecule serves as an excellent internal standard for mass spectrometric analyses due to its nearly identical chemical behavior to unlabeled estradiol esters, but with a distinct molecular weight.

Research Applications

Estradiol-d3 Dicypionate finds significant application in multiple research domains:

  • Analytical Standard: The compound serves as an internal standard in quantitative analyses of estradiol and its derivatives in biological samples, particularly using liquid chromatography-mass spectrometry (LC-MS/MS) techniques .

  • Metabolic Investigations: As a deuterium-labeled tracer, it enables researchers to track estradiol metabolism with high specificity, providing insights into hormone biotransformation pathways.

  • Hormone Research: The compound contributes to studies investigating estrogen's effects on various physiological processes, including vitamin D metabolism in hormone-responsive tissues .

Analytical Detection Methods

The detection and quantification of Estradiol-d3 Dicypionate typically employ sophisticated analytical techniques, primarily LC-MS/MS methods, which offer high sensitivity and specificity for steroid compounds.

Mass Spectrometric Analysis

Mass spectrometric detection parameters for Estradiol-d3 Dicypionate can be inferred from similar deuterated estradiol compounds:

ParameterTypical Values
MRM TransitionMultiple Reaction Monitoring transitions specific to the molecular structure
Collision EnergyTypically 20-40 eV (dependent on instrument parameters)
Retention TimeSpecific to chromatographic conditions employed

For comparison, the related compound Estradiol benzoate-d3 utilizes MRM transitions of 380 > 105 with collision energy of 20 eV, demonstrating the distinct mass spectral fingerprint provided by deuterium labeling .

Sample Preparation

Effective extraction of Estradiol-d3 Dicypionate from biological matrices typically involves:

  • Protein precipitation using organic solvents

  • Liquid-liquid extraction optimized for steroid compounds

  • Solid-phase extraction using specialized sorbents

  • Potential derivatization to enhance detection sensitivity

The compound's dicypionate ester groups confer increased lipophilicity, facilitating extraction with non-polar solvents and potentially affecting chromatographic behavior compared to unmodified estradiol .

Biological Significance and Interactions

Estrogen Receptor Interactions

While Estradiol-d3 Dicypionate primarily serves analytical functions, understanding its potential biological activity provides context for its research applications. The parent compound estradiol exerts its effects by binding to estrogen receptors, primarily estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) .

Metabolic Pathway Interactions

Research with estradiol derivatives has revealed interactions between estrogen signaling and vitamin D metabolism pathways. Studies have demonstrated that estradiol (E2) can modulate the local production of active vitamin D3 metabolites, specifically 24R,25(OH)2D3, in estrogen receptor-positive cell lines .

The table below summarizes key enzymes involved in vitamin D metabolism that are affected by estradiol treatment:

EnzymeFunctionEffect of Estradiol
CYP24A1Metabolizes 25(OH)D3 into 24,25(OH)2D3Differentially regulated depending on ER status
CYP27B1Hydroxylates 25(OH)D3 into 1,25(OH)2D3Modulated by estradiol in cell-specific manner

These interactions highlight the complex interplay between steroid hormone signaling pathways and suggest potential applications for deuterium-labeled compounds like Estradiol-d3 Dicypionate in investigating these metabolic relationships .

Comparison with Related Estradiol Derivatives

Estradiol-d3 Dicypionate belongs to a family of estradiol derivatives that share structural similarities but differ in their esterification patterns and isotopic modifications. Understanding these relationships provides context for the compound's specific applications.

CompoundKey CharacteristicsTypical Applications
Estradiol-d3 DicypionateDeuterium labeling with dual cyclopentanepropionic acid esterificationAnalytical standard, metabolic tracer
Estradiol CypionateSingle cyclopentanepropionic acid ester at 17β positionHormone replacement therapy
Estradiol BenzoateBenzoic acid ester, typically at position 3Therapeutic applications, research
Estradiol-d3 (non-esterified)Deuterium labeling without esterificationInternal standard for free estradiol quantification

The dual esterification in Estradiol-d3 Dicypionate distinguishes it from compounds like Estradiol Cypionate, which features a molecular formula of C26H36O3 and molecular weight of 396.5622 g/mol with esterification only at the 17β position .

Research Findings and Applications

Analytical Applications

Estradiol-d3 Dicypionate and similar deuterated compounds have proven valuable in developing sensitive analytical methods for detecting steroid abuse in veterinary and sports contexts. These methods can detect the incorporation of intact steroid esters into biological matrices such as hair following administration .

The deuterium-labeled internal standards enable precise quantification through techniques like liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS), with documented MRM transitions allowing for specific detection and quantification .

Metabolic Studies

Research utilizing deuterated estradiol compounds has revealed important insights into hormone metabolism. For example, studies have shown that when cells are treated with estradiol followed by deuterated 25(OH)D3, the amounts of deuterated vitamin D metabolites secreted by the cells change in a manner dependent on estrogen receptor status .

This demonstrates how isotopically labeled compounds can track metabolic processes with high specificity and provide insights into hormone-dependent regulation of metabolism that would be difficult to observe using unlabeled compounds.

Future Research Directions

The continued development and application of compounds like Estradiol-d3 Dicypionate promise to advance several scientific areas:

  • Enhanced Analytical Methods: Further refinement of detection methods using deuterated internal standards will improve sensitivity and specificity in hormone analysis.

  • Metabolic Pathway Elucidation: Detailed mapping of estradiol metabolism and its interactions with other steroid pathways using deuterium-labeled tracers.

  • Hormone-Dependent Disease Research: Investigation of estrogen's roles in conditions like hormone-responsive cancers, using deuterated compounds to track metabolic patterns.

  • Pharmacokinetic Studies: Utilization of deuterated compounds to study absorption, distribution, metabolism, and excretion profiles of estradiol-based therapeutics.

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